molecular formula C15H20ClNO4 B12810511 Boc-Nalpha-methyl-4-chloro-D-phenylalanine

Boc-Nalpha-methyl-4-chloro-D-phenylalanine

Cat. No.: B12810511
M. Wt: 313.77 g/mol
InChI Key: GVKQCRRZMAVASQ-UHFFFAOYSA-N
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Description

Boc-Nalpha-methyl-4-chloro-D-phenylalanine is a chemical compound with the molecular formula C15H20ClNO4 and a molecular weight of 313.78 g/mol . It is primarily used in proteomics research and is known for its role in the synthesis of peptides . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methyl group at the alpha position, and a chlorine atom on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Nalpha-methyl-4-chloro-D-phenylalanine typically involves the protection of the amino group of 4-chloro-D-phenylalanine with a Boc group. This is followed by the methylation of the alpha position. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection and methylation steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-Nalpha-methyl-4-chloro-D-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-Nalpha-methyl-4-chloro-D-phenylalanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Boc-Nalpha-methyl-4-chloro-D-phenylalanine involves its incorporation into peptides and proteins. The Boc protecting group ensures that the amino group remains protected during peptide synthesis, allowing for selective reactions at other functional groups. Once the desired peptide is synthesized, the Boc group can be removed to yield the free amino acid .

Comparison with Similar Compounds

Similar Compounds

    Boc-Nalpha-methyl-4-chloro-L-phenylalanine: Similar in structure but with the L-configuration.

    Boc-Nalpha-methyl-4-fluoro-D-phenylalanine: Similar but with a fluorine atom instead of chlorine.

    Boc-Nalpha-methyl-4-bromo-D-phenylalanine: Similar but with a bromine atom instead of chlorine.

Uniqueness

Boc-Nalpha-methyl-4-chloro-D-phenylalanine is unique due to the presence of the chlorine atom on the phenyl ring, which can influence the compound’s reactivity and interactions in peptide synthesis. The D-configuration also distinguishes it from its L-counterpart, affecting its incorporation into peptides and proteins .

Properties

IUPAC Name

3-(4-chlorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKQCRRZMAVASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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